molecular formula C9H9N5 B12804022 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene CAS No. 93263-07-1

6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene

Cat. No.: B12804022
CAS No.: 93263-07-1
M. Wt: 187.20 g/mol
InChI Key: UQZJJRUYHHCWBZ-UHFFFAOYSA-N
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Description

6,10-Dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,11-pentaene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic core with five nitrogen atoms and two methyl substituents at positions 6 and 10.

Properties

CAS No.

93263-07-1

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene

InChI

InChI=1S/C9H9N5/c1-13-4-10-8-6(13)3-7-9(12-8)11-5-14(7)2/h3-5H,1-2H3

InChI Key

UQZJJRUYHHCWBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC3=C(C=C21)N(C=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

4,10-Dithia-6,12-diazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),5,8,11-pentaene ()

  • Key Differences : Replaces two nitrogen atoms with sulfur, altering electronic properties.
  • Impact : Sulfur atoms enhance polarizability and anion-binding capabilities compared to the all-nitrogen system in the target compound .
  • Applications : Likely used in anion-sensing or host-guest chemistry due to sulfur’s softer Lewis basicity.

5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ()

  • Key Differences : Incorporates sulfur and four nitrogen atoms, with bulky phenyl substituents.
  • Impact : Phenyl groups increase steric hindrance, reducing solubility but improving stability. The sulfur atom may facilitate π-π stacking interactions in solid-state applications .

Expanded Ring Systems

8,12,14-Triazatetracyclo[7.7.0.0¹,¹³.0²,⁷]hexadeca-2,4,6,10,12-pentaene (–5)

  • Key Differences : Larger tetracyclic scaffold with three nitrogen atoms and a hexadeca-pentaene backbone.
  • Impact : Increased structural complexity enables diverse functionalization for bioactive libraries (e.g., anti-malarial or anti-viral agents) .
  • Applications : Used in diversity-oriented synthesis (DOS) for drug discovery.

Functionalized Derivatives

Urea-Functionalized Dithia-Azatricyclo Compounds (–2)

  • Example: 3-[8-propyl-12-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-6,10-dithia-2-azatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,11-pentaen-4-yl]-1-[4-(trifluoromethyl)phenyl]urea.
  • Key Differences : Urea moieties and sulfur atoms enable anion recognition via hydrogen bonding and electrostatic interactions.
  • Applications : Demonstrated as potent anion receptors in solution and solid states .

BODIPY Dyes (–19)

  • Example : BODIPY493/503 (2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene).
  • Key Differences : Boron-fluorine core and methyl groups confer fluorescence properties.
  • Applications : Used in bioimaging and PHB quantification in microbial systems .

Comparative Analysis Table

Compound Heteroatoms Substituents Key Properties Applications References
6,10-Dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,11-pentaene 5N Methyl (6,10) High nitrogen content, planar structure Underexplored; potential in catalysis
4,10-Dithia-6,12-diazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),5,8,11-pentaene 2N, 2S None Enhanced polarizability Anion sensing
5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4N, 1S Phenyl (5,12) Steric hindrance, π-π stacking Material science
8,12,14-Triazatetracyclo[7.7.0.0¹,¹³.0²,⁷]hexadeca-2,4,6,10,12-pentaene 3N None Tetracyclic complexity Drug discovery libraries
Urea-functionalized dithia-azatricyclo derivatives (e.g., Compound 5 in ) 2N, 2S Urea, trifluoromethyl phenyl Anion binding via H-bonding Supramolecular chemistry
BODIPY493/503 1N, 1B, 2F Methyl, difluoro Fluorescence, lipophilicity Bioimaging, PHB quantification

Biological Activity

6,10-Dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene is a complex organic compound with potential biological activity. This article explores its biological properties based on existing research and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a unique pentazatricyclo framework that influences its reactivity and biological interactions. The molecular formula is C9H9N5C_{9}H_{9}N_{5}, and it is identified by the CAS number 93263-07-1.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings from studies conducted on this compound.

Antimicrobial Activity

Studies have shown that 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene demonstrates significant antimicrobial activity against several pathogens:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate inhibitory
Pseudomonas aeruginosaStrong inhibitory

Case Study: Antimicrobial Testing

A study published in Molecules assessed the antimicrobial efficacy of various compounds derived from similar structures. The results indicated that derivatives of pentazatricyclo compounds showed enhanced activity against resistant strains of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Cell Lines Tested : It has been tested on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
Cancer Cell Line IC50 Value (µM) Reference
MCF-715
A54920

Research Findings

In vitro studies demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism involves the activation of caspases leading to programmed cell death.

The biological activity of 6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene is attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell division and metabolism.
  • Receptor Binding : The compound has shown potential to bind to receptors that regulate apoptosis.

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